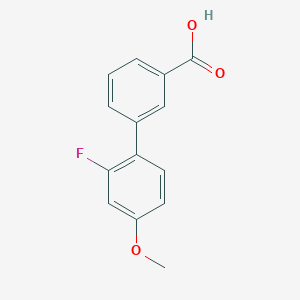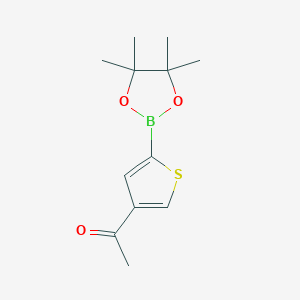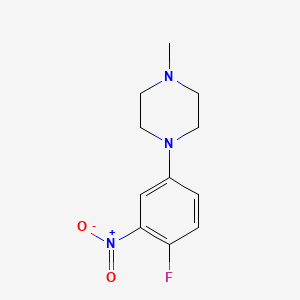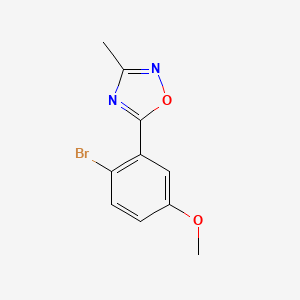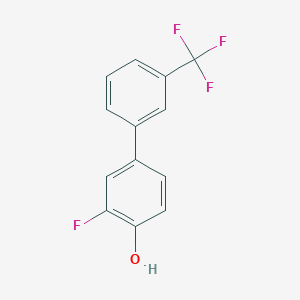
2-Fluoro-4-(3-trifluoromethylphenyl)phenol
Vue d'ensemble
Description
“2-Fluoro-4-(3-trifluoromethylphenyl)phenol” is a chemical compound with the CAS Number: 1261639-15-9. It has a molecular weight of 256.2 . The IUPAC name for this compound is 3-fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(3-trifluoromethylphenyl)phenol” is represented by the InChI code: 1S/C13H8F4O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-(3-trifluoromethylphenyl)phenol” include a molecular weight of 256.2 .Applications De Recherche Scientifique
High-Performance Polymers
Research has focused on the synthesis and characterization of novel poly(arylene ether)s and polyimides incorporating fluoro and trifluoromethyl phenyl groups, aiming to improve thermal stability, solubility, and optical transparency. For instance, Salunke, Ghosh, and Banerjee (2007) developed poly(arylene ether)s using bisfluoro monomers for high thermal stability and solubility in organic solvents, indicating potential in advanced material applications (Salunke et al., 2007). Similarly, Liaw et al. (2007) reported on polymers with high glass transition temperatures and excellent thermal stability, suitable for optical materials (Liaw et al., 2007).
Crystallography and Molecular Structure
The structural analysis of compounds bearing the fluoro and trifluoromethyl phenyl groups has led to predictions about their applications in fluoro-containing materials. Li, Shen, and Zhang (2015) discussed the crystal structure of a related compound, suggesting its utility in synthesizing organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).
Optical Materials
The development of fluorinated polyimides by Tao et al. (2009) highlighted the production of materials with low dielectric constants, high optical transparency, and good mechanical properties, emphasizing their significance in electronic and optoelectronic applications (Tao et al., 2009).
Biomedical Applications
The synthesis and evaluation of biodegradable polyurethanes incorporating fluoro-diol and their enhanced properties, such as increased glass transition temperature and tensile strength, suggest their potential use in biomedical materials (Su et al., 2018).
Fluorination Chemistry
Significant advancements have been made in the regioselective and kinetic studies of fluorination, offering new pathways for the synthesis of fluorinated organic compounds, potentially expanding their applications in pharmaceuticals and agrochemicals (Jereb, Zupan, & Stavber, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-fluoro-4-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPONCKGTJXXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684428 | |
| Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-trifluoromethylphenyl)phenol | |
CAS RN |
1261639-15-9 | |
| Record name | 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



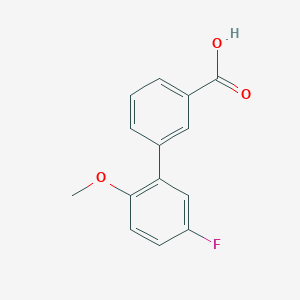
![12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one](/img/structure/B1440575.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)
![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)



